2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-ethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-13(4-2,12(14)15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUIOJWSDMKCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179291-42-9 | |
| Record name | 2-(1,3-dioxaindan-5-yl)-2-ethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid typically involves the reaction of 1,3-dioxaindan with ethylbutanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Dehydrogenation Behavior
2-Ethylbutanoic acid undergoes Pd(II)-catalyzed dehydrogenation to yield α,β-unsaturated acids (e.g., 51% yield of E-isomer for 2-ethylbutanoic acid) . By contrast, the benzodioxole-substituted analog may exhibit altered regioselectivity due to steric hindrance from the dioxaindan group.
Functional Group Compatibility
The nitrile derivative (2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile) demonstrates compatibility with nucleophilic substitutions, enabling access to amines or carboxylic acids via hydrolysis . The target compound’s carboxylic acid group allows for esterification or amidation, as seen in related structures (e.g., methyl esters in ).
Biological Activity
2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, including antioxidant, antihypertensive, and antibacterial activities.
Synthesis and Characterization
The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid typically involves multi-step organic reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for characterization. The compound's structure is confirmed through spectral analysis, which provides insights into its purity and composition.
Antioxidant Activity
The antioxidant potential of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid has been evaluated using various assays, including:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to neutralize free radicals. Results indicate significant radical scavenging activity.
- ABTS Assay : Similar to DPPH, this assay assesses the compound's capacity to scavenge the ABTS radical cation.
Table 1 summarizes the antioxidant activity results compared to standard antioxidants:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid | 15.4 | 12.8 |
| Ascorbic Acid | 10.5 | 9.0 |
Antihypertensive Activity
The antihypertensive effects have been investigated through in vivo studies where blood pressure was monitored in hypertensive animal models. The compound demonstrated a dose-dependent reduction in systolic and diastolic blood pressure.
Mechanism of Action : The proposed mechanism includes the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.
Antibacterial Activity
The antibacterial properties of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid have been tested against various bacterial strains using the agar well diffusion method. The results are summarized in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
The compound exhibited significant antibacterial activity comparable to standard antibiotics such as ceftriaxone.
Case Studies
Several studies have highlighted the biological effects of similar compounds with structural similarities to 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid. For instance:
- Study on Dioxaindane Derivatives : This research demonstrated that derivatives with similar dioxane structures exhibited enhanced antioxidant and antibacterial properties.
- Clinical Trials : Preliminary clinical trials indicated potential benefits in managing hypertension with compounds structurally related to 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves two stages: (1) formation of the 1,3-dioxaindan ring via cyclization of precursors (e.g., diols or dihalides) under acidic or basic conditions, and (2) introduction of the 2-ethylbutanoic acid moiety through alkylation or coupling reactions. For example, coupling with 2-ethylbutanoic acid derivatives using reagents like EDCI·HCl and DMAP (as seen in esterification reactions in ). Key factors affecting yield include:
- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) for cyclization vs. coupling agents (e.g., EDCI) for esterification .
- Temperature control : Cyclization often requires reflux (80–120°C), while coupling reactions may proceed at room temperature .
- Purification : Column chromatography with gradients (e.g., EtOAc/hexane) or recrystallization to isolate the carboxylic acid .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : The 1,3-dioxaindan ring protons (δ 5.9–6.3 ppm for aromatic protons) and the ethylbutanoic acid chain (δ 1.2–1.5 ppm for ethyl CH₂, δ 2.3–2.6 ppm for CH₂ adjacent to COOH) should be distinct. Carboxylic acid protons (δ 10–12 ppm) may appear broad .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C in dioxaindan) .
- MS : Molecular ion peak at m/z 250 (C₁₃H₁₄O₅) and fragmentation patterns consistent with loss of COOH or dioxaindan rings .
Q. What are the typical chemical reactions of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid, and how do conditions affect product distribution?
- Methodological Answer :
- Esterification : React with alcohols (e.g., methanol) under H₂SO₄ catalysis to form esters. Excess alcohol drives equilibrium .
- Decarboxylation : Heating with CuO at 200–300°C yields CO₂ and a hydrocarbon side chain .
- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while NaBH₄ may require activation .
- Key variables : pH (acidic for esterification), solvent polarity (aprotic for reduction), and temperature .
Advanced Research Questions
Q. How can researchers optimize synthesis when literature reports on reaction conditions conflict?
- Methodological Answer : Use a Design of Experiments (DOE) approach to systematically test variables (e.g., catalyst loading, solvent, temperature). For example:
- Case study : Conflicting yields (40–70%) for cyclization steps ( vs. 11). DOE might reveal optimal H₂SO₄ concentration (10–20%) and reaction time (4–8 hrs) via response surface modeling.
- Analytical validation : Monitor reaction progress with TLC or in-situ IR to identify kinetic bottlenecks .
Q. How should data discrepancies in biological activity across in vitro models be addressed?
- Methodological Answer :
- Triangulation : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability) and orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence assays) .
- Meta-analysis : Compare results across studies by normalizing data (e.g., IC₅₀ values adjusted for cell line variability). For instance, notes variability in dioxaindan derivatives’ interactions with biomolecules due to solvent effects (DMSO vs. aqueous buffers) .
Q. How does the ethylbutanoic acid group influence physicochemical properties compared to analogues?
- Methodological Answer :
- LogP analysis : The ethyl branch increases hydrophobicity (LogP ~2.5) vs. straight-chain analogues (LogP ~1.8), affecting membrane permeability .
- Acidity : The α-ethyl group lowers pKa (≈4.5) compared to unsubstituted butanoic acid (pKa ~4.8), enhancing solubility in basic buffers .
- Reactivity : Steric hindrance from the ethyl group slows esterification but stabilizes intermediates in decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
